molecular formula C22H18N2O2S2 B2863702 6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine CAS No. 325750-53-6

6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B2863702
CAS RN: 325750-53-6
M. Wt: 406.52
InChI Key: NMGSDMRSXMHLSX-UHFFFAOYSA-N
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Description

6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine is a useful research compound. Its molecular formula is C22H18N2O2S2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymer Chemistry and Material Science

The amine-bis(phenolate) chromium(III) chloride complexes, incorporating tetradentate amine-bis(phenolate) ligands, catalyze the copolymerization of cyclohexene oxide and carbon dioxide. These complexes yield polycarbonates with low molecular weight and narrow dispersities, highlighting potential applications in polymer chemistry and material science (Devaine-Pressing, Dawe, & Kozak, 2015).

2. Heterocyclic Chemistry

Terthiophene derivatives, including those with aryl groups like methoxyphenyl, have been synthesized and polymerized, showing influence on polymerizability and properties of the resulting polymers. This area of research is critical for the development of novel materials in heterocyclic chemistry (Visy, Lukkari, & Kankare, 1994).

3. Medicinal Chemistry

Thiophene bioisosteres of spirocyclic sigma receptor ligands have been synthesized, demonstrating potential in medicinal chemistry. These compounds exhibit high selectivity against a range of receptors, indicating their significance in drug discovery and development (Oberdorf et al., 2008).

4. Organic Synthesis

In organic synthesis, highly enantioselective syntheses of compounds like (S)-2-aryl-Boc-pyrrolidines have been achieved. These syntheses use components that may include methoxyphenyl derivatives, underscoring the versatility of these compounds in synthesizing various organic molecules (Wu, Lee, & Beak, 1996).

5. Crystallography and Material Characterization

Crystal structure determination of compounds like 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile has been conducted. These studies are essential for understanding the molecular configuration and bonding in new materials, contributing to the field of crystallography and material characterization (Moustafa & Girgis, 2007).

6. Antimicrobial Research

The synthesis of thiazoles and their fused derivatives with antimicrobial activities has been explored. These derivatives include thiophene and methoxyphenyl groups, indicating their potential application in antimicrobial research and pharmaceutical development (Wardkhan et al., 2008).

properties

IUPAC Name

[3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c1-26-14-8-6-12(7-9-14)15-11-16(13-4-5-13)24-22-18(15)19(23)21(28-22)20(25)17-3-2-10-27-17/h2-3,6-11,13H,4-5,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGSDMRSXMHLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CS4)N)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine

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